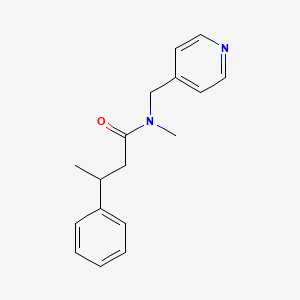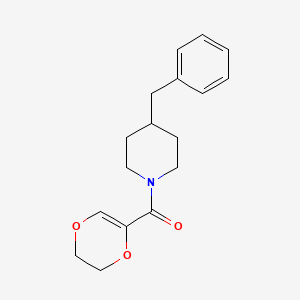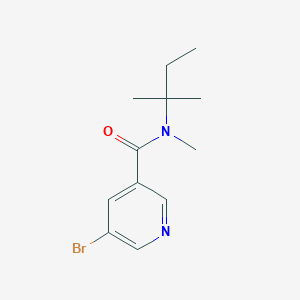![molecular formula C18H20ClN5 B7564280 7-Chloro-4-[4-[(2-methylpyrazol-3-yl)methyl]piperazin-1-yl]quinoline](/img/structure/B7564280.png)
7-Chloro-4-[4-[(2-methylpyrazol-3-yl)methyl]piperazin-1-yl]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-4-[4-[(2-methylpyrazol-3-yl)methyl]piperazin-1-yl]quinoline, also known as CMPQ, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CMPQ belongs to the class of quinoline derivatives and has been shown to possess various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 7-Chloro-4-[4-[(2-methylpyrazol-3-yl)methyl]piperazin-1-yl]quinoline is not fully understood. However, it has been suggested that 7-Chloro-4-[4-[(2-methylpyrazol-3-yl)methyl]piperazin-1-yl]quinoline exerts its therapeutic effects through the inhibition of specific enzymes and receptors involved in various disease pathways. 7-Chloro-4-[4-[(2-methylpyrazol-3-yl)methyl]piperazin-1-yl]quinoline has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been shown to bind to the dopamine D2 receptor, a receptor involved in the regulation of movement and behavior.
Biochemical and physiological effects:
7-Chloro-4-[4-[(2-methylpyrazol-3-yl)methyl]piperazin-1-yl]quinoline has been shown to possess various biochemical and physiological effects. It has been shown to possess potent antitumor and antiviral properties by inhibiting the growth and replication of cancer cells and viruses. 7-Chloro-4-[4-[(2-methylpyrazol-3-yl)methyl]piperazin-1-yl]quinoline has also been shown to possess anti-inflammatory and antioxidant properties by inhibiting the production of inflammatory cytokines and reactive oxygen species. Additionally, 7-Chloro-4-[4-[(2-methylpyrazol-3-yl)methyl]piperazin-1-yl]quinoline has been shown to possess neuroprotective effects by inhibiting the accumulation of beta-amyloid and alpha-synuclein, proteins involved in the pathogenesis of Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
7-Chloro-4-[4-[(2-methylpyrazol-3-yl)methyl]piperazin-1-yl]quinoline possesses various advantages and limitations for lab experiments. Its high yield and purity make it a suitable candidate for biochemical and pharmacological studies. However, its complex synthesis method and limited availability may pose challenges in large-scale production and clinical applications.
Orientations Futures
7-Chloro-4-[4-[(2-methylpyrazol-3-yl)methyl]piperazin-1-yl]quinoline has shown promising results in various preclinical studies, and its potential therapeutic applications warrant further investigation. Future studies should focus on the optimization of its synthesis method and the development of novel analogs with improved efficacy and safety profiles. Additionally, the mechanisms of action of 7-Chloro-4-[4-[(2-methylpyrazol-3-yl)methyl]piperazin-1-yl]quinoline should be further elucidated to identify potential targets for drug development. Overall, 7-Chloro-4-[4-[(2-methylpyrazol-3-yl)methyl]piperazin-1-yl]quinoline holds great potential as a therapeutic agent for various diseases, and further research is warranted to fully realize its clinical potential.
Méthodes De Synthèse
The synthesis of 7-Chloro-4-[4-[(2-methylpyrazol-3-yl)methyl]piperazin-1-yl]quinoline involves the reaction between 7-chloro-4-hydroxyquinoline and 4-(2-methylpyrazol-3-yl)methylpiperazine. The reaction is carried out in the presence of a suitable solvent and a catalyst under specific reaction conditions. The yield of 7-Chloro-4-[4-[(2-methylpyrazol-3-yl)methyl]piperazin-1-yl]quinoline obtained through this method is generally high, and the purity can be improved through further purification techniques.
Applications De Recherche Scientifique
7-Chloro-4-[4-[(2-methylpyrazol-3-yl)methyl]piperazin-1-yl]quinoline has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess antitumor, antiviral, and antimicrobial properties. 7-Chloro-4-[4-[(2-methylpyrazol-3-yl)methyl]piperazin-1-yl]quinoline has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 7-Chloro-4-[4-[(2-methylpyrazol-3-yl)methyl]piperazin-1-yl]quinoline has been shown to possess potent anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
7-chloro-4-[4-[(2-methylpyrazol-3-yl)methyl]piperazin-1-yl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5/c1-22-15(4-7-21-22)13-23-8-10-24(11-9-23)18-5-6-20-17-12-14(19)2-3-16(17)18/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWPEGDCTNAFTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,4-dihydro-2H-chromen-4-yl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7564200.png)
![3-[(1,3-dioxoisoindol-2-yl)methyl]-N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]benzamide](/img/structure/B7564213.png)
![2-[(2,4-dimethylphenyl)sulfonylamino]-N-phenylpropanamide](/img/structure/B7564221.png)



![2-[(2',3',4'-Trifluorobiphenyl-2-Yl)oxy]ethanol](/img/structure/B7564251.png)

![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(4-pyrazin-2-yloxypiperidin-1-yl)acetamide](/img/structure/B7564267.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetamide](/img/structure/B7564274.png)
![4-tert-butyl-N'-[2-(trifluoromethyl)phenyl]benzohydrazide](/img/structure/B7564287.png)

![[2-(1-Methylpyrrol-2-yl)pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7564300.png)